REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([C:13]1[CH:14]=[C:15](O)[CH:16]=[CH:17][CH:18]=1)[CH3:12].N1CC[O:23][CH2:22]C1>[B].CO>[CH2:11]([C:13]1[CH:14]=[C:15]2[C:16]([C:22](=[O:23])[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:8][O:10]2)=[CH:17][CH:18]=1)[CH3:12]
|
Name
|
|
Quantity
|
6.51 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[B]
|
Name
|
triethyl formate
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by the same method
|
Type
|
CUSTOM
|
Details
|
described for the synthesis of analog 23
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
WASH
|
Details
|
washed with aqueous K2CO3 and water until the pH
|
Type
|
WASH
|
Details
|
of wash
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in 50 ml of 2-propanol
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 80° C. for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
solvent was removed by flash evaporation
|
Type
|
CUSTOM
|
Details
|
The syrup obtained
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WAIT
|
Details
|
kept at 4° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with small portions of acetone
|
Type
|
CUSTOM
|
Details
|
to give 790 mg of analog 35
|
Reaction Time |
21 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |